molecular formula C₂₄H₃₈Na₂O₇S B1145104 Deoxycholic Acid 3-O-Sulfate Disodium Salt CAS No. 60237-35-6

Deoxycholic Acid 3-O-Sulfate Disodium Salt

Cat. No.: B1145104
CAS No.: 60237-35-6
M. Wt: 516.6
InChI Key:
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Description

Deoxycholic Acid 3-O-Sulfate Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₈Na₂O₇S and its molecular weight is 516.6. The purity is usually 95%.
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Scientific Research Applications

ELISA Development for Bile Acid Metabolites

A monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) has been developed for determining nonamidated, glycine-, and taurine-amidated ursodeoxycholic acid 3-sulfates in human urine. This method allows for the sensitive detection of these metabolites, which are important for understanding bile acid metabolism and its implications for hepatobiliary diseases (Kobayashi et al., 2000).

Analytical Techniques for Bile Acid Derivatives

A highly sensitive and quantitative method employing liquid chromatography/electrospray ionization-tandem mass spectrometry has been developed to detect bile acid 3-sulfates in human urine. This technique enhances the understanding of bile acid metabolism and its variations in different physiological conditions (Goto et al., 2007).

Structural Studies of Deoxycholic Acid Salts

Research on salts formed between deoxycholic acid and various amines has provided insights into the structural and thermal properties of these compounds. Such studies are relevant for understanding the physicochemical behavior of bile acids and their applications in material science and chirality (Jacobs et al., 2013).

Liver Function Tests Using Bile Acid Metabolites

A novel enzyme-linked immunosorbent assay (ELISA) for glycolithocholic acid sulfate in human urine has been established as a potential index of liver function. This approach offers a non-invasive diagnostic tool for assessing liver health and hepatobiliary diseases (Kobayashi et al., 2002).

Biotransformation Studies

Research into the synthesis and biotransformation of the 3-sulfates of S-acyl glutathione conjugated bile acids highlights the metabolic pathways of bile acids in the liver, offering insights into the detoxification processes and the role of sulfation in bile acid metabolism (Mitamura et al., 2012).

Safety and Hazards

Deoxycholic Acid 3-O-Sulfate Disodium Salt is classified as a combustible solid . It does not have a flash point . When present at high levels, it can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .

Future Directions

Deoxycholic Acid 3-O-Sulfate Disodium Salt is being actively examined for its potential applications in nanotechnology. It is believed that the compound can act as a photo-resistant component in microlithography . Furthermore, deoxycholic acid conjugates play an essential role in different physiological pathways such as appetite, pain and stress response, and even longevity . These properties make it a promising compound for future research.

Biochemical Analysis

Biochemical Properties

Deoxycholic Acid 3-O-Sulfate Disodium Salt plays a crucial role in the emulsification and solubilization of dietary fats for absorption in the gut . It interacts with various enzymes, proteins, and other biomolecules to facilitate these processes. The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . When present at high levels, this compound can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting cell membranes in adipocytes and destroying fat cells in that tissue .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Deoxycholic Acid 3-O-Sulfate Disodium Salt involves the sulfation of Deoxycholic Acid followed by the formation of the disodium salt.", "Starting Materials": [ "Deoxycholic Acid", "Sulfur Trioxide", "Sodium Hydroxide", "Sodium Chloride", "Water" ], "Reaction": [ "Deoxycholic Acid is dissolved in a mixture of water and sodium hydroxide.", "Sulfur Trioxide is added dropwise to the solution while stirring.", "The reaction mixture is heated to 60-70°C for 2 hours.", "Sodium Chloride is added to the reaction mixture to precipitate the Deoxycholic Acid 3-O-Sulfate.", "The precipitate is filtered and washed with water.", "The Deoxycholic Acid 3-O-Sulfate is dissolved in water and the pH is adjusted to 7-8 with sodium hydroxide.", "Sodium Chloride is added to the solution to form the Deoxycholic Acid 3-O-Sulfate Disodium Salt.", "The product is filtered, washed with water, and dried." ] }

CAS No.

60237-35-6

Molecular Formula

C₂₄H₃₈Na₂O₇S

Molecular Weight

516.6

Synonyms

12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; 

Origin of Product

United States

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